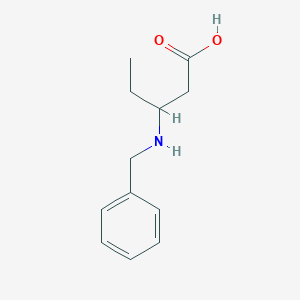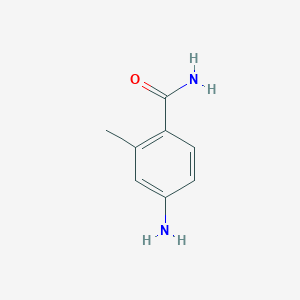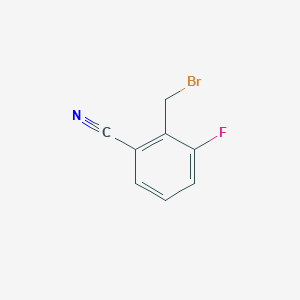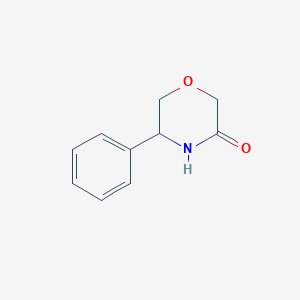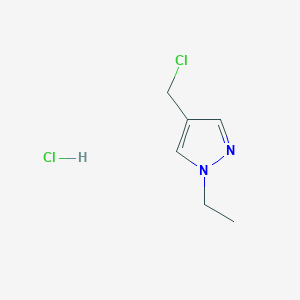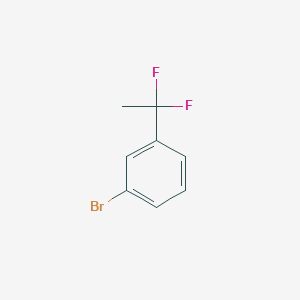
1-ブロモ-3-(1,1-ジフルオロエチル)ベンゼン
説明
1-Bromo-3-(1,1-difluoroethyl)benzene (1-Br-3-DFEB) is a brominated organofluorine compound with a wide range of scientific and industrial applications. It is a colorless liquid with a boiling point of 82°C and a melting point of -35°C. It is a versatile reagent and is used in a variety of chemical reactions, such as the synthesis of pharmaceuticals and other organic compounds. It is also used as a catalyst, a solvent, and a surfactant.
科学的研究の応用
有機合成
1-ブロモ-3-(1,1-ジフルオロエチル)ベンゼン: は有機合成において貴重なビルディングブロックです . これは、より大きな分子にジフルオロエチル基を導入するために使用され、化合物の化学的および物理的性質を大幅に変更する可能性があります。この試薬は、ジフルオロエチル基が親油性部分として作用し、化合物の代謝安定性を高める可能性のある、複雑な分子の合成に特に役立ちます。
医薬品研究
医薬品研究では、1-ブロモ-3-(1,1-ジフルオロエチル)ベンゼンは、さまざまな薬物候補の合成の前駆体として役立ちます . 新しい化学的実体に組み込むことで、改善された薬物動態特性を持つ薬物の開発に不可欠になる可能性があります。ジフルオロエチル基は、薬物の標的タンパク質への結合親和性にも影響を与える可能性があります。
材料科学
この化合物は、特に新しい高分子材料の開発において、材料科学に応用されています . 臭素原子の存在により、さらなる官能基化が可能になり、重合反応の汎用性のあるモノマーになります。得られたポリマーは、コーティング、接着剤、高性能材料で潜在的な用途を持つ可能性があります。
化学工学
1-ブロモ-3-(1,1-ジフルオロエチル)ベンゼン: は、化学工学プロセスでより複雑な化学構造の合成の中間体として使用されます . プロセス最適化と新しい化学プロセスの開発における役割は、特に効率的かつ持続可能な化学生産経路の設計において重要です。
環境科学
化学物質の環境への影響は重要な研究分野であり、1-ブロモ-3-(1,1-ジフルオロエチル)ベンゼンは、環境汚染物質の分解に焦点を当てた研究で使用できます . 環境におけるその挙動と分解を理解することは、化学廃棄物と汚染のより良い管理につながる可能性があります。
分析化学
分析化学では、1-ブロモ-3-(1,1-ジフルオロエチル)ベンゼンは、さまざまな分析技術で標準または参照化合物として使用できます . その明確に定義された構造と特性により、機器の較正と分析方法の検証に適しており、これは正確な測定と分析に不可欠です。
生化学研究
この化合物は、酵素触媒ハロゲン化反応を研究するために使用できる生化学研究においても関連しています . ジフルオロエチル基は、酵素機能のメカニズムを調査し、ハロゲン化が生物学的分子に与える影響を探るためのプローブとして機能する可能性があります。
工業的用途
工業規模では、1-ブロモ-3-(1,1-ジフルオロエチル)ベンゼンは、先端材料や特殊化学品の製造に使用される可能性があります . 特定のフッ素化構造を必要とする性能化学物質の合成におけるその用途は、化学産業にとって特に興味深いものです。
Safety and Hazards
This compound is classified as Aquatic Chronic 2, Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding release to the environment and washing thoroughly after handling. In case of eye contact, rinse cautiously with water for several minutes .
生化学分析
Biochemical Properties
1-Bromo-3-(1,1-difluoroethyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are known for their role in the metabolism of xenobiotics. The nature of these interactions can vary, including covalent binding to the active site of the enzyme or non-covalent interactions that alter the enzyme’s conformation and activity .
Cellular Effects
The effects of 1-Bromo-3-(1,1-difluoroethyl)benzene on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, 1-Bromo-3-(1,1-difluoroethyl)benzene can alter the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .
Molecular Mechanism
At the molecular level, 1-Bromo-3-(1,1-difluoroethyl)benzene exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, this compound may inhibit the activity of certain cytochrome P450 enzymes by forming a covalent bond with the heme group, thereby preventing the enzyme from metabolizing its substrates. Additionally, 1-Bromo-3-(1,1-difluoroethyl)benzene can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Bromo-3-(1,1-difluoroethyl)benzene in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its biological activity. In in vitro studies, the effects of 1-Bromo-3-(1,1-difluoroethyl)benzene on cellular function may change over time, depending on its stability and the conditions of the experiment. Long-term exposure to this compound in in vivo studies may result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1-Bromo-3-(1,1-difluoroethyl)benzene vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of gene expression. At higher doses, 1-Bromo-3-(1,1-difluoroethyl)benzene may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects, where a certain dosage level leads to a significant change in biological activity, are also observed in these studies .
Metabolic Pathways
1-Bromo-3-(1,1-difluoroethyl)benzene is involved in various metabolic pathways, primarily those related to its biotransformation and detoxification. Enzymes such as cytochrome P450s and glutathione S-transferases play a crucial role in the metabolism of this compound. These enzymes facilitate the conversion of 1-Bromo-3-(1,1-difluoroethyl)benzene into more water-soluble metabolites, which can be excreted from the body. The interaction of this compound with these enzymes can also affect metabolic flux and the levels of other metabolites .
Transport and Distribution
The transport and distribution of 1-Bromo-3-(1,1-difluoroethyl)benzene within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters or binding proteins. This compound may be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs). Once inside the cell, 1-Bromo-3-(1,1-difluoroethyl)benzene can accumulate in certain organelles or compartments, depending on its affinity for specific binding proteins .
Subcellular Localization
The subcellular localization of 1-Bromo-3-(1,1-difluoroethyl)benzene is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes involved in its metabolism. The localization of 1-Bromo-3-(1,1-difluoroethyl)benzene can also influence its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
1-bromo-3-(1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJAJYPBNUFMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623706 | |
| Record name | 1-Bromo-3-(1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445303-70-8 | |
| Record name | 1-Bromo-3-(1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-3-(1,1-DIFLUOROETHYL)BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









